Pentachloroacetone

Beschreibung

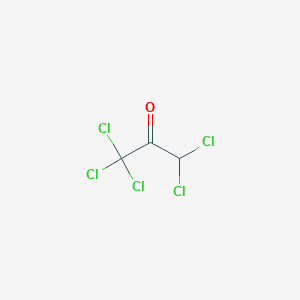

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,1,3,3-pentachloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl5O/c4-2(5)1(9)3(6,7)8/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSIFWBAGVMQKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021651 | |

| Record name | 1,1,1,3,3-Pentachloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1768-31-6 | |

| Record name | 1,1,1,3,3-Pentachloro-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,3,3-Pentachloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,3,3-Pentachloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentachloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTACHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0120057FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Pentachloroacetone

Classical and Contemporary Synthetic Approaches to Pentachloroacetone

The synthesis of this compound can be achieved through various chemical reactions, primarily involving the chlorination of acetone (B3395972) or the selective dechlorination of hexachloroacetone (B130050).

Chlorination Reactions of Acetone Precursors

The direct chlorination of acetone is a classical method for producing a range of chlorinated acetones, including this compound. This process is notoriously unselective, yielding a mixture of products with varying degrees of chlorination. tandfonline.comlookchem.com The reaction proceeds stepwise, and controlling it to favor a specific polychlorinated acetone is a significant challenge. tandfonline.com

The mechanism of acetone chlorination can be catalyzed by either acids or bases. mdpi.comresearchgate.netresearchgate.net

Acid-Catalyzed Chlorination: In an acidic medium, the reaction is initiated by the enolization of the ketone. mdpi.comgnusha.orgwikipedia.org The enol form then reacts with the halogen. gnusha.org This process tends to favor the formation of monohalogenated products because the introduction of a halogen atom deactivates the molecule towards further electrophilic attack. mdpi.comresearchgate.netresearchgate.netwikipedia.org

Base-Catalyzed Chlorination: Under basic conditions, the reaction proceeds via the formation of an enolate ion, which is more reactive than the enol. wikipedia.org This leads to successive halogenation until all alpha-hydrogens are replaced, a process that can ultimately result in the haloform reaction for methyl ketones. researchgate.netwikipedia.org

The direct chlorination of acetone with molecular chlorine can produce a complex mixture of chlorinated derivatives. tandfonline.com For instance, reacting acetone with two equivalents of dichlorine at 25-30°C has been reported to yield a mixture containing 1,1-dichloroacetone (B129577), 1,1,1-trichloroacetone (B165163), and 1,1,3-trichloroacetone. tandfonline.com To obtain higher chlorinated acetones like this compound, the chlorination process is continued. tandfonline.com However, separating the desired this compound from the resulting mixture, which includes hexachloroacetone and other isomers, requires tedious distillation. lookchem.com

Industrial processes for producing hexachloroacetone, a precursor to this compound, involve the direct chlorination of acetone at high temperatures. chemicalbook.com In one described method, acetone is supplied to a reactor containing hexachloroacetone as a solvent and a catalyst at 150-160°C, with a continuous supply of chlorine gas. chemicalbook.com This process yields a high percentage of hexachloroacetone, with this compound as a significant by-product. chemicalbook.compatsnap.com

Selective Dechlorination of Hexachloroacetone

A more controlled and selective method for synthesizing this compound involves the dechlorination of hexachloroacetone (HCA). This approach avoids the formation of complex product mixtures associated with direct acetone chlorination.

A convenient laboratory-scale synthesis of this compound utilizes the Appel reaction. researchgate.netresearchgate.netucd.ie This reaction involves treating hexachloroacetone with triphenylphosphine (B44618) (TPP) in the presence of an alcohol. lookchem.comresearchgate.netucd.ieucd.ieucd.ie The choice of alcohol is crucial to prevent the formation of by-products that complicate the purification of this compound. ucd.ie

The reaction proceeds through the formation of a chlorophosphonium salt intermediate. ucd.ie Initially, triphenylphosphine reacts with hexachloroacetone to form a chlorophosphonium salt (CPS-A). ucd.ie This intermediate then reacts with the alcohol to produce an alkoxyphosphonium salt (APS-1) and this compound. ucd.ie

A challenge with this method is the potential for multiple dechlorinations, leading to a mixture of hexachloroacetone, this compound, and tetrachloroacetone. ucd.ie This is thought to occur because the initially formed this compound can also react with triphenylphosphine to form a different chlorophosphonium salt (CPS-B), which then leads to the formation of tetrachloroacetone. ucd.ie

To circumvent the issue of multiple dechlorinations, the reaction conditions can be modified. One successful strategy involves the initial formation of the chlorophosphonium salt (CPS-A) at a low temperature (-78°C) in the absence of the alcohol. lookchem.comucd.ie Methanol is then added to the pre-formed salt, leading to the exclusive formation of this compound. lookchem.comucd.ie Another approach involves using an aromatic alcohol, which forms an insoluble aryloxyphosphonium salt that can be easily removed by filtration, simplifying the purification process. ucd.ie

A catalytic version of the Appel reaction has also been developed for the chlorination of alcohols, using hexachloroacetone as the chlorine source and a phosphine (B1218219) oxide as a catalyst. organic-chemistry.org This method operates through a P(III)/P(V) redox cycle. organic-chemistry.org

Table 1: Appel Reaction Protocols for this compound Synthesis

| Protocol | Reagents | Solvent | Temperature | Key Feature | Outcome | Reference |

|---|---|---|---|---|---|---|

| Protocol A | Triphenylphosphine, Hexachloroacetone, Methanol | Diethyl ether | -78°C to Room Temp. | Pre-formation of chlorophosphonium salt before alcohol addition. | Exclusive formation of this compound. | lookchem.comucd.ie |

While the Appel reaction provides a stoichiometric method for dechlorination, catalytic systems offer a more efficient alternative. Research has shown that platinum on carbon can be used for the chemoselective mono-dechlorination of trichloromethyl substrates under a hydrogen atmosphere. researchgate.net This suggests the potential for developing similar catalytic systems for the selective dechlorination of hexachloroacetone.

Mechanistic Elucidations of this compound Formation in Environmental Contexts

This compound has been identified as a disinfection byproduct in water treatment processes and can also form through natural environmental pathways.

Aqueous-Phase Reaction Pathways

The formation of halogenated acetones, including this compound, in aqueous environments is often linked to the degradation of organic compounds during chlorination. mdpi.com Effluents from pulp mills, for example, have been found to contain tri-, tetra-, penta-, and hexachloroacetones, with tetra- and this compound being the most abundant. mdpi.comresearchgate.net

This compound has also been detected as an intermediate in the degradation of phenolic compounds in water through advanced oxidation processes involving sulfate (B86663) radicals in the presence of chloride ions. nih.gov For instance, the degradation of 2,4-dichlorophenol (B122985) and phenol (B47542) in the presence of chloride ions can lead to the formation of this compound. nih.gov The presence of chloride ions can interact with sulfate radicals, leading to the halogenation of organic compounds. nih.gov

The formation of chloro- and bromoacetones can occur through the acid or base-catalyzed enolization of ketones in the aqueous phase. mdpi.comresearchgate.net Three distinct pathways have been proposed for the formation of halogenated acetones depending on the pH: acid-catalyzed, weak base-catalyzed, and strong base-catalyzed. mdpi.com The reacting species (enol or enolate) then reacts with the halogenating agent present in the solution. mdpi.com

Furthermore, dichlorine radical anions (Cl₂•⁻) generated during some advanced oxidation processes can react with aromatic compounds, leading to the formation of various disinfection byproducts. acs.org While not directly stated as a primary product, chlorinated ketones like this compound have been detected during the degradation of phenol in systems where Cl₂•⁻, sulfate radicals, and free chlorine coexist. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1,1-Trichloroacetone |

| 1,1,3,3-Tetrachloroacetone |

| 1,1,3-Trichloroacetone |

| 1,1-Dichloroacetone |

| 1,3-Dichloroacetone (B141476) |

| 2,4-Dichlorophenol |

| Acetone |

| Appel Reaction |

| Carbon Tetrachloride |

| Chloroacetone (B47974) |

| Dichlorine |

| Hexachloroacetone |

| Hydrogen Chloride |

| Methanol |

| Neomenthyl Chloride |

| This compound |

| Phenol |

| Platinum |

| Tetrachloroacetone |

| Toluene (B28343) |

| Triphenylphosphine |

Acid-Catalyzed Enolization Mechanisms

In an acidic medium, the enolization of a ketone like acetone begins with the protonation of the carbonyl oxygen by an acid (H-A). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens. A weak base, typically the conjugate base of the acid catalyst (A⁻) or a solvent molecule like water, then removes an α-proton, leading to the formation of a neutral enol intermediate. This enol formation is the rate-determining step of the reaction. The resulting electron-rich double bond of the enol then rapidly attacks an electrophilic halogen (e.g., Cl₂), leading to the formation of a halogenated ketone and regeneration of the acid catalyst. universalclass.com

Studies on the enolization of acetone have utilized a wide range of general acids, including carboxylic acids and mineral acids, to investigate the kinetics of this process. researchgate.netubc.ca The Brønsted relation, which correlates the catalytic rate constant with the acidity (pKa) of the catalyst, is often applied to understand these reactions. ubc.caubc.ca However, the acid-catalyzed mechanism is generally more effective for producing monohalogenated products. The introduction of an electron-withdrawing halogen atom to the α-carbon deactivates the molecule towards further protonation of the carbonyl group, thereby hindering subsequent enolization and making the formation of highly chlorinated species like this compound less favorable via this pathway alone. mdpi.com

Base-Catalyzed Enolization Mechanisms

Base-catalyzed halogenation proceeds through the formation of an enolate anion. A base removes a proton from the α-carbon of the ketone, creating a nucleophilic enolate. This enolate then reacts with a halogen molecule in a subsequent, rapid step. universalclass.com There are different pathways depending on the strength of the base. mdpi.com

Unlike the acid-catalyzed route, the base-catalyzed mechanism facilitates polyhalogenation. The electron-withdrawing inductive effect of a newly added halogen atom increases the acidity of the remaining α-hydrogens. This makes subsequent deprotonation by the base easier, accelerating further halogenation steps. This effect explains why the haloform reaction (the complete halogenation of a methyl ketone in the presence of a base) proceeds readily. The stepwise substitution continues until all α-hydrogens are replaced, ultimately leading to the formation of polychlorinated acetones, including this compound.

Role of Organic Matter and Humic Substances in Halogenation

In environmental contexts, particularly in soil and aquatic systems, natural organic matter (NOM) and its principal components, humic substances, play a significant role in the formation of halogenated compounds. sare.orgnoble.org Humic substances are complex macromolecules rich in functional groups such as carboxyl, phenolic, and hydroxyl groups, which allow them to act as catalysts or mediators in chemical reactions. nih.govboprc.govt.nz

Research has identified aqueous-phase reactions involving humic substances as a key alternative pathway for the formation of haloacetones in the environment. mdpi.com These substances can facilitate halogenation through several mechanisms:

Acting as Catalysts: The acidic functional groups on humic substances can catalyze the enolization of ketones, similar to the general acid catalysis described above. researchgate.net

Mediating Redox Reactions: Humic substances can act as electron shuttles, potentially influencing the redox state of halogen species and facilitating their reaction with organic precursors. mdpi.com

Providing a Reaction Surface: These large molecules can adsorb both organic precursors and halogenating agents, concentrating the reactants and promoting their interaction in a process analogous to heterogeneous catalysis.

Laboratory experiments have shown that in concentrated salt solutions containing humic acid, the formation of chloro- and bromoacetone (B165879) is significantly enhanced, suggesting that these heterogeneous processes are a predominant pathway for haloacetone formation in environments like salt lakes. mdpi.com

Atmospheric and Photochemical Formation Processes

This compound can be formed in the atmosphere through a series of complex reactions driven by sunlight. These processes involve the degradation of precursor organic compounds and their subsequent reaction with halogen sources, often mediated by airborne particles.

Photochemical Degradation of Hydrocarbons

The formation of chlorinated organic compounds in the atmosphere is often initiated by the photochemical degradation of volatile organic compounds (VOCs). copernicus.org Sunlight provides the energy to generate highly reactive species such as hydroxyl radicals (•OH) and chlorine atoms (Cl•). nih.gov These radicals can abstract a hydrogen atom from hydrocarbons, creating alkyl radicals which then react with molecular oxygen to form peroxy radicals (RO₂). copernicus.org

In the presence of chlorine sources, these reaction cascades can lead to the formation of chloroacetones. Smog chamber studies have demonstrated that the photochemical degradation of hydrocarbon mixtures in the presence of chlorine sources can produce chloroacetone and 1,1-dichloroacetone. mdpi.com While direct evidence for the atmospheric formation of this compound is scarce, the fundamental mechanisms involving the oxidation of precursors like isoprene (B109036) and its degradation products, followed by reaction with chlorine, provide a plausible pathway. copernicus.org

Particle-Mediated Halogenation Processes

Atmospheric aerosol particles play a crucial role in mediating the formation of halogenated organic compounds. copernicus.org These particles can be a direct source of halogens, such as sea salt aerosols (NaCl), or can provide a surface for heterogeneous reactions to occur.

Smog chamber experiments have confirmed the formation of chloroacetones from hydrocarbon degradation in the presence of particulate sodium chloride. mdpi.com Furthermore, recent studies on atmospheric chemistry have highlighted that the photolysis of compounds like nitrate (B79036) on aerosol surfaces can be a significant source of reactive chlorine (Cl₂). copernicus.org This photochemically generated chlorine can then participate in the gas-phase or multiphase halogenation of VOCs and their oxidation products. The surface of these particles concentrates reactants and can catalyze reactions, making heterogeneous conversion a potentially more significant source of chlorinated compounds like chloroacetic acid than gas-phase reactions alone. copernicus.org This suggests that particle-mediated pathways are likely important for the atmospheric formation of highly chlorinated acetones.

Industrial Byproduct Formation in Water Treatment and Pulp Mills

This compound is a known disinfection byproduct (DBP) formed during water chlorination and has also been identified as a significant pollutant in effluents from pulp and paper mills. mdpi.comwho.inttaumataarowai.govt.nz

In water treatment , chlorine is widely used as a disinfectant. However, it can react with natural organic matter (NOM) present in the water to form a variety of DBPs, including trihalomethanes, haloacetic acids, and chlorinated ketones. mdpi.com Dichloroacetones and other chlorinated acetones, including this compound, have been identified in finished drinking water as a result of the oxidation reaction between chlorine and large organic molecules derived from NOM. who.int

In the pulp and paper industry , the kraft process is used to separate cellulose (B213188) fibers from lignin (B12514952). tappi.org The bleaching stage, which uses chlorine or chlorine-containing compounds to whiten the pulp, is a major source of chlorinated organic byproducts. semanticscholar.org Effluents from the chlorination stage of bleached kraft pulp mills have been found to contain a mixture of chlorinated acetones, with tetra- and this compound being among the most abundant. mdpi.com

The table below presents data on the concentration of various chloroacetones found in pulp mill effluents.

| Compound | Concentration in Bleached Kraft Pulp Mill Effluent (μg/L) |

| 1,1,3-Trichloroacetone | 500 |

| 1,1,1,3-Tetrachloroacetone | 150 |

| 1,1,3,3-Tetrachloroacetone | 1100 |

| This compound | 200 - 450 |

| Hexachloroacetone | 300 |

| (Data sourced from a study on peculiar pigment cell neoplasm in fish exposed to pulp mill effluents) core.ac.uk |

Disinfection Byproducts in Water Chlorination

The chlorination of drinking water is a critical process for disinfecting it of harmful microorganisms. wa.govsac-isc.gc.ca However, this process can lead to the formation of unintended chemical compounds known as disinfection byproducts (DBPs). wa.govsac-isc.gc.camdpi.com These byproducts are created when the disinfectant, typically chlorine, reacts with natural organic matter (NOM)—such as humic and fulvic acids derived from decaying vegetation—present in the source water. mdpi.comthermofisher.com

The formation of halogenated acetones is a known outcome of water disinfection. The reaction pathways are generally understood to involve the acid or base-catalyzed enolization of ketones, followed by halogenation. mdpi.comresearchgate.net Depending on the pH of the water, it is either the enol or the enolate form of an acetone-like precursor that reacts with the chlorine species. mdpi.com The presence and concentration of various DBPs are influenced by factors such as the type and amount of organic precursors, water temperature, pH, and the dose of the disinfectant. thermofisher.com

Among the various DBPs identified are several polychlorinated acetones. Research has indicated that tri-, tetra-, penta-, and hexachloroacetones can be formed during the chlorination of water containing organic matter. mdpi.com The stepwise substitution of hydrogen atoms on the acetone molecule with chlorine leads to a mixture of these chlorinated derivatives. tandfonline.com

Table 1: Factors Influencing Disinfection Byproduct (DBP) Formation

| Factor | Influence on DBP Formation |

|---|---|

| Disinfectant Type | Different disinfectants (e.g., chlorine, chloramine, ozone) produce different types and quantities of DBPs. thermofisher.com |

| Organic Matter | The concentration and character of Natural Organic Matter (NOM) serve as the primary precursor for DBP formation. mdpi.com |

| Water Temperature | Higher temperatures can increase the rate of reaction between disinfectants and organic matter, potentially leading to higher DBP levels. thermofisher.com |

| pH | The pH of the water affects the chemical form of both the disinfectant and the organic precursors, influencing reaction pathways. thermofisher.commdpi.com |

| Disinfectant Dose | The amount of chlorine or other disinfectant used can directly impact the quantity of DBPs formed. thermofisher.com |

Effluent Analysis from Pulp and Paper Industry

The pulp and paper industry is another significant source of this compound formation. The manufacturing process, particularly the chemical pulping and bleaching stages, generates large volumes of effluent containing various chemical constituents. theconiferous.comnih.gov The use of chlorine-based chemicals to bleach wood pulp and brighten the paper is a key step that leads to the creation of chlorinated organic compounds. theconiferous.com

Effluent from pulp mills has been found to contain a range of chlorinated acetones, including tri-, tetra-, penta-, and hexachloroacetone. mdpi.com Notably, analysis of these effluents has shown that tetra- and this compound are often the most abundant of these chloroacetone congeners. mdpi.com These compounds are formed from the reaction of chlorine with residual lignin and other organic wood components present in the pulp. nih.gov Lignin, a complex polymer that binds cellulose fibers, and its derivatives are primary precursors for the formation of these chlorinated byproducts during the bleaching process. nih.gov

The discharge of this effluent into water bodies is a source of these compounds in the environment. theconiferous.com The specific composition of the effluent can vary depending on the type of wood, the manufacturing process employed, and the chemicals used. theconiferous.com

Table 2: Abundance of Chloroacetones in Pulp Mill Effluent

| Compound | Relative Abundance |

|---|---|

| Trichloroacetones | Present |

| Tetrachloroacetone | Most Abundant mdpi.com |

| This compound | Most Abundant mdpi.com |

| Hexachloroacetone | Present |

Reactivity Profiles and Transformational Chemistry of Pentachloroacetone

Electrophilic Reactivity and Nucleophilic Interactions of Pentachloroacetone

The chemical behavior of this compound is dominated by the electrophilic nature of its carbonyl carbon. The strong inductive effect of the five chlorine atoms polarizes the carbon-oxygen double bond, making the carbon atom an excellent target for nucleophilic attack. guidechem.comnumberanalytics.com This inherent reactivity allows this compound to engage in various nucleophilic addition reactions. ncl.ac.uklibretexts.org

Under basic conditions, this compound can undergo reactions typical of α-halo ketones. These include the Favorskii rearrangement, a reaction that involves the formation of a cyclopropanone (B1606653) intermediate from an enolate, ultimately leading to a rearranged carboxylic acid derivative. mdpi.comwikipedia.org Additionally, haloform cleavage is a known reaction pathway for this compound, where the molecule is cleaved in the presence of a base. mdpi.com For instance, in the absence of a diene trap, by-products derived from Favorskii rearrangement and haloform cleavage of this compound have been observed. mdpi.com

The general mechanism for nucleophilic addition to a carbonyl group involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield the final alcohol product. libretexts.org

Table 1: Characteristic Reactions of this compound with Nucleophiles

| Reaction Type | Reagent/Condition | Intermediate/Product Type | Reference |

| Nucleophilic Addition | General Nucleophiles (e.g., R-M, H₂O, ROH) | Tetrahedral Alkoxide Intermediate | numberanalytics.comlibretexts.orgresearchgate.net |

| Favorskii Rearrangement | Base (e.g., alkoxide) | Cyclopropanone intermediate, Carboxylic acid derivatives | mdpi.comwikipedia.org |

| Haloform Cleavage | Base | Dichloroacetate derivatives | mdpi.com |

Participation in Pericyclic and Cycloaddition Reactions

A significant application of this compound in organic synthesis is its use as a precursor for generating reactive intermediates for cycloaddition reactions, particularly for the construction of seven-membered rings. ucd.ielookchem.com

Generation of Chloro-Substituted Oxyallyl Intermediates

This compound serves as a valuable starting material for the generation of tetrachloro-substituted oxyallyl intermediates. mdpi.comresearchgate.netlookchem.com These reactive species are typically formed through a dehalogenation process. For example, treatment of this compound with a reducing agent or under specific basic conditions can lead to the formation of a tetrachloro-oxyallyl cation. This intermediate is a key component in [4+3] cycloaddition reactions. mdpi.comresearchgate.net

[4+3] Cycloaddition Strategies in Ring Synthesis

The [4+3] cycloaddition, also known as a (4π+2π) cycloaddition, is a powerful method for synthesizing seven-membered ring systems. youtube.comwikipedia.org In this strategy, the four-atom, 4π-electron component is a conjugated diene, and the three-atom, 2π-electron component is an allyl cation. The tetrachloro-oxyallyl cation generated from this compound is an effective three-atom component for these reactions. researchgate.net

The synthetic utility of this compound-derived oxyallyl intermediates has been extensively demonstrated by Föhlisch and co-workers in the synthesis of tropones and hydroazulenes. ucd.ielookchem.com The initial step involves the [4+3] cycloaddition of the tetrachloro-oxyallyl intermediate with a suitable diene, such as a substituted furan (B31954) or cyclopentadiene. mdpi.comlookchem.comresearchgate.net The resulting cycloadducts, which are typically α,α,α′,α′-tetrachlorocycloheptenones, can then be subjected to dehalogenation and dehydrohalogenation to furnish α,α′-dichlorotropones in high yields. researchgate.net The ether bridge in oxabicyclic adducts formed from furans can be cleaved to produce tropones. acs.org This methodology has also been applied to the synthesis of the hydroazulene skeleton, a core structure found in many sesquiterpenoids. ucd.ielookchem.com

The strategy extends beyond tropones and hydroazulenes to a wide array of other seven-membered ring derivatives. ucd.ielookchem.com The reaction of this compound with various methyl- and alkenyl-substituted furans in the presence of sodium 2,2,2-trifluoroethoxide yields 2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-ones in good yields. acs.org These bicyclic ketones are versatile intermediates that can be further transformed. For instance, a rigid analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) was synthesized from an adduct obtained via the [4+3]-cycloaddition of this compound and a 2-substituted furan. lookchem.comresearchgate.net

Table 2: Examples of [4+3] Cycloaddition using this compound-Derived Intermediates

| Diene | Cycloaddition Product | Final Product Class | Reference |

| Furan | 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | Tropones | lookchem.comacs.org |

| Cyclopentadiene | 2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-one | Dichlorotropones | mdpi.comresearchgate.net |

| 2-Substituted Furans | Substituted 8-oxabicyclo[3.2.1]oct-6-en-3-ones | GABA analogs, various derivatives | lookchem.comresearchgate.net |

| Acyclic Dienes | α,α,α′,α′-Tetrachlorocycloheptenones | Dichlorotropones | researchgate.net |

Role as an Electrophilic Chlorine Source in Asymmetric Catalysis

Beyond its role in cycloadditions, this compound can function as an electrophilic chlorine ("Cl+") source, particularly in the context of asymmetric catalysis. This reactivity is notably exploited in the asymmetric Appel reaction. lookchem.comgilheanyresearchgroup.com The Appel reaction traditionally converts alcohols to alkyl halides using triphenylphosphine (B44618) and a carbon tetrahalide. wikipedia.orgnrochemistry.com

Investigations in Asymmetric Appel Reactions

In the asymmetric oxidation of phosphines, a key step in the synthesis of chiral phosphine (B1218219) oxides, researchers have noted that this compound, formed from the primary chlorine source HCA, can compete in the reaction pathway. wikipedia.orgsci-hub.se This competition can diminish the stereoselectivity of the process. The reaction involves the formation of a chlorophosphonium salt as a key intermediate. sci-hub.se While HCA is favored for its high selectivity, the presence of its byproduct PCA complicates the stereochemical outcome. wikipedia.org

In an effort to improve the stereoselectivity and circumvent the issues associated with HCA and its byproduct, alternative phosphine activators have been explored. Oxalyl chloride, for instance, has been introduced as a new activator that can generate the crucial chlorophosphonium salt intermediate, leading to better enantioselectivity. researchgate.net

Despite the challenges posed by its presence as a byproduct, the potential of this compound itself as a chlorine source in asymmetric Appel reactions has been a subject of interest. Researchers have indicated plans to disclose detailed results on the use of various electrophilic chlorine sources, including PCA, in these reactions, suggesting its active role and potential for controlled application in stereoselective synthesis. rsc.orgcdnsciencepub.com

Complexation Behavior with Metal Ions

The coordination chemistry of this compound with metal ions is not extensively documented in scientific literature. However, insights into its potential complexation behavior can be inferred from the well-studied coordination chemistry of acetylacetone (B45752) (acac) and its halogenated derivatives. Acetylacetone is a classic bidentate ligand that forms stable chelate complexes with a vast array of metal ions. wikipedia.org

The introduction of halogen atoms onto the acetylacetonate (B107027) backbone significantly influences the electronic properties and reactivity of the resulting metal complexes. For instance, the synthesis and characterization of chlorine-substituted cobalt acetylacetonate complexes, [Co(acac)x(acac-Cl)3-x], have demonstrated that the replacement of a proton with a chlorine atom, while having a minor structural effect in the solid state, does alter the observable spectroscopic properties of the complexes. sci-hub.se This suggests that the electron-withdrawing nature of the chlorine atoms modulates the ligand field and the metal-ligand interactions.

Given that this compound possesses a carbonyl group and alpha-carbons bearing chlorine atoms, it could potentially act as a ligand, although its coordination mode might differ from that of acetylacetonate. The high degree of chlorination in this compound would significantly increase the acidity of the α-hydrogen, potentially facilitating deprotonation and subsequent coordination to a metal center. Alternatively, the carbonyl oxygen itself could act as a Lewis basic site, coordinating to a Lewis acidic metal center. sparkl.me The steric bulk and electronic effects of the five chlorine atoms would undoubtedly play a crucial role in the stability and geometry of any resulting metal complexes. Further research is required to explore and characterize the coordination chemistry of this compound with various metal ions.

Interaction with Reactive Oxygen Species and Halogen Radicals

This compound is implicated in reaction pathways involving reactive oxygen species (ROS) and halogen radicals, particularly in advanced oxidation processes for water treatment.

Sulfate (B86663) Radical Attack Mechanisms in Aqueous Systems

In aqueous environments, this compound has been identified as a major intermediate in the degradation of phenolic compounds, such as 2,4-dichlorophenol (B122985) and phenol (B47542), when treated with sulfate radicals (SO₄⁻•). Current time information in Bangalore, IN. These highly reactive sulfate radicals are typically generated through the activation of peroxymonosulfate (B1194676) (Oxone) by a metal catalyst, such as cobalt. wikipedia.orgCurrent time information in Bangalore, IN. The degradation of 2,4-dichlorophenol by sulfate radicals leads to the formation of several chlorinated intermediates, including 2,4,6-trichlorophenol, 2,3,5,6-tetrachloro-1,4-benzenediol, 1,1,3,3-tetrachloroacetone, and this compound. Current time information in Bangalore, IN.

The formation of this compound in these systems highlights the complex series of oxidation and halogenation reactions that occur. The initial attack of the sulfate radical on the phenolic ring can lead to ring-opening and the subsequent formation of smaller, highly chlorinated aliphatic compounds.

Influence of Chloride Ions on Halogenation Pathways

The presence of chloride ions (Cl⁻) in aqueous systems can significantly influence the reaction pathways involving sulfate radicals. Chloride ions can interact with sulfate radicals, leading to the formation of chlorine radicals (Cl•), which can then participate in the halogenation of organic compounds. Current time information in Bangalore, IN. This interaction provides a strong basis for the formation of chlorinated intermediates like this compound during the degradation of non-chlorinated organic precursors such as phenol. wikipedia.orgCurrent time information in Bangalore, IN.

When phenol is degraded by the Co/Oxone system in the presence of chloride ions, this compound is observed as one of the transformation products, alongside other chlorinated phenols and tetrachloroacetone. Current time information in Bangalore, IN. This indicates that the chloride ions serve as a source of chlorine for the halogenation of organic intermediates formed during the oxidation process. The interplay between sulfate radicals, chloride ions, and organic substrates leads to complex reaction networks where both oxidation and halogenation play crucial roles, resulting in the formation of highly chlorinated species like this compound.

Advanced Analytical Methodologies for Pentachloroacetone Detection and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of pentachloroacetone, providing the necessary separation from complex sample matrices. Gas and liquid chromatography, coupled with highly sensitive detectors, are the primary methods utilized.

Gas chromatography with an electron-capture detector (GC-ECD) is a well-established and highly sensitive method for the analysis of electrophilic compounds, particularly those containing halogens. measurlabs.com This makes it exceptionally suitable for detecting trace levels of this compound. The principle of GC-ECD involves the separation of volatile compounds in a gaseous mobile phase followed by detection based on the capture of electrons by electronegative analytes, which results in a measurable decrease in a constant background current. measurlabs.com

The analytical procedure for chloroacetones in water typically involves liquid-liquid extraction (LLE) to isolate the analytes from the aqueous matrix, followed by analysis using GC-ECD. nemi.gov Common solvents for extraction include methylene (B1212753) chloride or methyl tert-butyl ether (MTBE). For some chlorinated compounds, derivatization may be necessary to improve volatility or thermal stability, although this is not always required for chlorinated ketones. scioninstruments.comaccustandard.com

The GC-ECD system offers excellent sensitivity, often reaching detection limits in the nanogram-per-liter (ng/L) or picogram-per-microliter (pg/µL) range for halogenated compounds. researchgate.nettdi-bi.com For instance, U.S. EPA methods for other chlorinated pesticides and acids demonstrate the robustness of GC-ECD, with method detection limits (MDLs) often below 0.1 µg/L. accustandard.comthermofisher.com While the ECD is not as specific as a mass spectrometer, its selectivity for halogenated compounds reduces interferences from other co-extracted non-halogenated matrix components. measurlabs.com For confirmation, analysis on a second, dissimilar GC column is often employed. tdi-bi.com

The table below summarizes typical performance characteristics for the analysis of chlorinated compounds using GC-ECD, which are indicative of the performance expected for this compound analysis.

Table 1: Illustrative Performance Data for Chlorinated Compound Analysis by GC-ECD

| Compound Type | Matrix | Detection Limit (LOD/MDL) | Linearity (Correlation Coefficient, r²) | Recovery (%) |

|---|---|---|---|---|

| Chlorinated Pesticides | Water | 0.001 - 0.04 µg/L thermofisher.comlongdom.org | >0.99 tdi-bi.com | 82 - 98 longdom.org |

| Polychlorinated Biphenyls (PCBs) | Water | 0.2 - 0.3 ng/L researchgate.net | >0.999 researchgate.net | 72 - 116 researchgate.net |

| Chlorinated Acids | Water | ~0.02 - 1.4 µg/L (Compound Dependent) | >0.995 | 70 - 130 |

Impurity profiling is essential for understanding the origin, synthesis pathway, and potential toxicity of a chemical substance. This compound, particularly if produced for industrial use or as a byproduct of disinfection, may contain various structurally related impurities. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry (MS), often with a time-of-flight (TOF) analyzer, provides the enhanced separation power and identification capabilities required for this complex task. unito.it

GC×GC utilizes two columns with different stationary phase selectivities (e.g., nonpolar followed by polar) connected by a modulator. The modulator traps, focuses, and re-injects fractions from the first dimension column onto the second, faster-separating column. This process generates a highly structured two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional one-dimensional GC. unito.it

This technique is particularly powerful for impurity profiling of complex halogenated mixtures. scholaris.cagcms.cz For example, it has been successfully applied to the impurity profiling of chemical weapon precursors, where trace impurities can serve as forensic signatures. nih.govosti.govcapes.gov.br In such studies, GC×GC-TOF-MS allows for the detection and identification of numerous minor components that would co-elute in a standard GC-MS analysis. nih.gov The high-resolution mass spectra obtained from a TOF-MS detector, combined with spectral deconvolution algorithms, enable confident identification of unknown impurities against spectral libraries. nih.govchromatographyonline.com Automated screening methods can be developed to specifically look for halogenated compounds by identifying their characteristic isotopic patterns in the mass spectra. chromatographyonline.com

The advantages of GC×GC-MS for impurity profiling include:

Enhanced Resolution: Separation of trace impurities from the main this compound peak and from each other. unito.it

Increased Sensitivity: The cryogenic focusing effect of the modulator enhances the signal-to-noise ratio.

Structured Chromatograms: Compounds of the same chemical class often elute in distinct patterns, aiding in the classification of unknown impurities. gcms.cz

Comprehensive Analysis: A single run can provide a detailed profile of the volatile and semi-volatile organic impurities in the sample.

While GC is well-suited for volatile compounds like this compound, liquid chromatography (LC) offers advantages for less volatile or thermally labile impurities that might be present in a technical mixture. It also provides an alternative and complementary separation mechanism to GC.

Ultra-performance liquid chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at high pressures to achieve faster separations, higher resolution, and greater sensitivity compared to traditional HPLC. measurlabs.com When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes a highly specific and sensitive technique for quantitative analysis. researchgate.net

For the analysis of this compound or related compounds, a reversed-phase UPLC method would typically be employed, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. mdpi.comf1000research.com The analytes are detected by the mass spectrometer, which is usually equipped with an electrospray ionization (ESI) source. In MS/MS, a specific precursor ion for this compound is selected in the first quadrupole, fragmented via collision-induced dissociation, and a characteristic product ion is monitored in the third quadrupole. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and reduces chemical noise, allowing for very low detection limits. rsc.org

UPLC-MS/MS has been successfully applied to the analysis of a wide range of halogenated contaminants, such as pentachlorophenol (B1679276) in seafood, where detection limits of 0.5 µg/kg were achieved. mdpi.com The technique's high throughput and robustness make it suitable for routine monitoring and for the analysis of complex biological and environmental samples. measurlabs.comnih.gov Although specific validated methods for this compound are not widely published, the principles and performance demonstrated for other small halogenated molecules are directly transferable.

Table 2: Representative UPLC-MS/MS Method Parameters and Performance

| Parameter | Typical Conditions/Values |

|---|---|

| Column | UPLC BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm) mdpi.com |

| Mobile Phase | Gradient of Water (with formic acid or ammonium (B1175870) acetate) and Acetonitrile/Methanol mdpi.comf1000research.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Lower Limit of Quantification (LLOQ) | Can range from ng/mL to pg/mL (e.g., 1 ng/mL) rsc.org |

| Linearity | Typically spans 2-3 orders of magnitude with r² > 0.99 mdpi.comrsc.org |

Liquid Chromatography (LC) Approaches

Spectroscopic Characterization Techniques

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the unambiguous structural confirmation of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules. chemrxiv.orgegyankosh.ac.in It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound (C₃HCl₅O), ¹H NMR and ¹³C NMR are the key experiments for structural verification.

The molecular structure of this compound is 1,1,1,3,3-pentachloropropan-2-one.

¹H NMR: The proton NMR spectrum is expected to be very simple. Due to the structure, there is only one proton, which is on the carbon atom adjacent to the carbonyl group and a dichloromethyl group. This proton (CHCl₂) would appear as a singlet in the spectrum. Its chemical shift would be significantly downfield due to the electron-withdrawing effects of the adjacent carbonyl group and the two chlorine atoms.

¹³C NMR: The carbon NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in different chemical environments:

The carbonyl carbon (C=O).

The carbon of the trichloromethyl group (-CCl₃).

The carbon of the dichloromethyl group (-CHCl₂).

The chemical shifts of these carbons are influenced by the electronegativity of the attached chlorine and oxygen atoms. qorganica.es The carbonyl carbon will appear at a very downfield position, typical for ketones. The two other carbons will also be downfield due to the multiple chlorine substituents. One-dimensional and two-dimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign the proton signal to its corresponding carbon and confirm the connectivity of the molecular fragments, thus providing unequivocal structural proof. mdpi.com This level of characterization is crucial for reference standard certification and for identifying unknown synthesis byproducts. nih.govacs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for analyzing the molecular structure of this compound. These techniques probe the vibrational modes of the molecule's chemical bonds, offering a unique spectral fingerprint. scirp.org

In the IR spectrum of this compound, the most prominent absorption band is associated with the carbonyl (C=O) group stretching vibration. Due to the strong electron-withdrawing effect of the five chlorine atoms, this C=O stretching frequency is expected to be shifted to a higher wavenumber compared to acetone (B3395972). The presence of multiple chlorine atoms also gives rise to characteristic C-Cl stretching and bending vibrations in the fingerprint region of the spectrum. Analysis of the vapor phase IR spectrum of this compound reveals key absorption bands that can be assigned to these specific vibrational modes. nih.gov

Raman spectroscopy serves as a complementary technique to IR spectroscopy. scirp.org While the C=O stretch is also observable in the Raman spectrum, C-Cl bonds often produce strong Raman signals. The Raman spectrum of this compound provides detailed information about the symmetric vibrations of the molecule, which can be weak or absent in the IR spectrum. nih.gov By analyzing both IR and Raman spectra, a more complete vibrational profile of this compound can be constructed, aiding in its unambiguous identification. wikipedia.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Notes |

|---|---|---|---|

| C=O Stretch | 1750 - 1800 | IR, Raman | Shifted to higher frequency due to inductive effect of chlorine atoms. |

| C-C Stretch | ~1200 - 800 | IR, Raman | Coupled with other vibrational modes. |

| C-Cl Stretch | 800 - 600 | IR, Raman | Strong and characteristic absorptions/scattering peaks. |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectrophotometry is an analytical technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. phenomenex.com For ketones like this compound, the primary electronic transitions of interest are the n → π* (an electron from a non-bonding n orbital is promoted to an anti-bonding π* orbital) and π → π* transitions associated with the carbonyl chromophore. lcms.cz

The UV spectrum of acetone typically shows a weak n → π* absorption band around 280 nm and a strong π → π* absorption band around 190 nm. lcms.cz In this compound, the presence of five electron-withdrawing chlorine atoms significantly influences these transitions. The chlorine atoms can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) depending on their electronic effects on the ground and excited states. The n → π* transition is particularly sensitive to substitution on the alpha-carbons. The high degree of chlorination in this compound is expected to shift the n → π* transition, which can be useful for its detection and quantification. phenomenex.com While UV-Vis is a valuable tool, its selectivity can be limited in complex mixtures, often requiring coupling with separation techniques for reliable analysis. scispace.com

| Compound | Transition | Typical λmax (nm) | Notes |

|---|---|---|---|

| Acetone | n → π | ~280 | Weak absorption, forbidden transition. lcms.cz |

| Acetone | π → π | ~190 | Strong absorption, allowed transition. lcms.cz |

| This compound | n → π* | Shifted from acetone baseline | The exact λmax is influenced by the five chlorine substituents. |

Mass Spectrometric (MS) Methodologies

Mass spectrometry (MS) is a fundamental analytical technique for identifying and quantifying compounds by measuring their mass-to-charge ratio (m/z). It is a "hard" ionization technique that leads to extensive, reproducible fragmentation, providing a structural fingerprint of the molecule. wikipedia.org

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a predictable manner. The fragmentation pattern of this compound is characteristic and provides significant structural information. libretexts.org The molecular ion peak (M+) for this compound (C₃HCl₅O) would be expected at m/z 228 (based on the most abundant isotopes ³⁵Cl and ¹²C), but it is often weak or absent in highly chlorinated compounds.

The fragmentation of ketones typically involves α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, two primary α-cleavage pathways are possible:

Loss of a trichloromethyl radical (•CCl₃), leading to the formation of a dichloromethyl acylium ion ([CHCl₂CO]⁺).

Loss of a dichloromethyl radical (•CHCl₂), resulting in a trichloromethyl acylium ion ([CCl₃CO]⁺).

The mass spectrum of this compound shows prominent peaks at m/z 117 and 119. nih.gov This isotopic pattern is characteristic of a fragment containing two chlorine atoms (the ³⁵Cl/³⁷Cl isotopic ratio is approximately 3:1), which strongly suggests the formation of the [CCl₃]⁺ fragment is a key pathway. The loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragment ions is also a common fragmentation route for halogenated compounds.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 117, 119, 121 | [CCl₃]⁺ | α-cleavage and loss of •CHCl₂CO |

| 82, 84, 86 | [CHCl₂]⁺ | α-cleavage and loss of •CCl₃CO |

| 111, 113, 115 | [CCl₃CO]⁺ | α-cleavage (loss of •CHCl₂) |

Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry for Gas-Phase Structure

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. scielo.org.cowikipedia.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing selectivity and peak capacity. mdpi.com This is particularly useful for analyzing complex mixtures containing isomers or isobars, which may not be distinguishable by MS alone. copernicus.org

For halogenated compounds like this compound, IMS-MS can provide valuable structural information. nih.govnih.gov The technique measures the drift time of an ion through a gas-filled tube under the influence of an electric field. This drift time is related to the ion's collision cross-section (CCS), a parameter that reflects its three-dimensional shape. nih.gov By comparing experimentally measured CCS values with those calculated for candidate structures, it is possible to gain insight into the gas-phase conformation of the this compound ion. This can help to differentiate it from other chlorinated acetones or structurally similar contaminants in an environmental or industrial sample. The coupling of IMS with high-resolution mass spectrometry (HRMS) further enhances the identification capabilities for unknown halogenated pollutants. nih.gov

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical step to isolate and concentrate the analyte of interest from the sample matrix, thereby removing interferences and improving the sensitivity and reliability of the subsequent analysis.

Liquid-Liquid Extraction (LLE) Techniques

Liquid-Liquid Extraction (LLE) is a widely used sample preparation method based on the differential solubility of a compound between two immiscible liquid phases. phenomenex.comwikipedia.org For the extraction of this compound, which is a semi-polar organic compound, from an aqueous matrix such as wastewater or environmental samples, a water-immiscible organic solvent is typically used.

The selection of the organic solvent is crucial for achieving high extraction efficiency. Solvents such as dichloromethane, diethyl ether, or ethyl acetate (B1210297) are common choices. The process involves vigorously mixing the aqueous sample with the organic solvent in a separatory funnel. youtube.com this compound, being more soluble in the organic phase, will partition from the aqueous layer into the organic solvent. After allowing the layers to separate, the organic layer containing the analyte is collected. This process may be repeated to maximize recovery.

To further enhance the extraction efficiency, a "salting-out" effect can be employed. chromatographyonline.com This involves adding a neutral salt, such as sodium chloride, to the aqueous sample. scirp.org The salt increases the polarity of the aqueous phase, thereby decreasing the solubility of the less polar this compound and promoting its transfer into the organic solvent. chromatographyonline.com The final organic extract can then be concentrated and analyzed using chromatographic or spectroscopic methods.

Solid-Phase Microextraction (SPME) Applications

Solid-Phase Microextraction (SPME) is a solvent-free, highly efficient, and sensitive sample preparation technique that has found significant application in the analysis of various organic compounds, including halogenated disinfection byproducts like this compound. nih.govsigmaaldrich.com This method integrates sampling, extraction, and concentration into a single step, simplifying the analytical workflow. nih.govnih.gov SPME operates on the principle of partitioning analytes between the sample matrix (liquid or gas) and a stationary phase coated onto a fused silica (B1680970) fiber. nih.govsupelco.com.twuwaterloo.ca The extracted analytes are then thermally desorbed from the fiber into the injection port of a gas chromatograph (GC) for separation and detection. supelco.com.twresearchgate.net

The effectiveness of SPME is largely dependent on the selection of the appropriate fiber coating, which is chosen based on the polarity and molecular weight of the target analytes. sigmaaldrich.comsigmaaldrich.com For volatile and semi-volatile compounds such as this compound, various fiber coatings have been developed and utilized. These coatings range from nonpolar, like polydimethylsiloxane (B3030410) (PDMS), to more polar ones, such as polyacrylate (PA) and various mixtures containing divinylbenzene (B73037) (DVB) and Carboxen. sigmaaldrich.compan.olsztyn.pl

Headspace SPME (HS-SPME) is a particularly advantageous mode of extraction for analyzing volatile compounds like this compound in complex matrices such as water. chemistry.kzgcms.cz In HS-SPME, the fiber is exposed to the vapor phase (headspace) above the sample, which minimizes matrix effects and extends the lifespan of the fiber. supelco.com.twgcms.cz The efficiency of the extraction process is influenced by several parameters, including extraction time, temperature, sample volume, and the addition of salt to the sample (salting-out effect), which can increase the partitioning of analytes into the headspace. chemistry.kznih.gov

Research has demonstrated the successful application of SPME coupled with gas chromatography-mass spectrometry (GC-MS) for the determination of various disinfection byproducts in water. chemistry.kzshimadzu.com While specific studies focusing exclusively on this compound are limited, the methodology developed for other halogenated compounds provides a strong foundation for its analysis. For instance, studies on organochlorine pesticides and other volatile organic compounds have optimized HS-SPME parameters to achieve low detection limits and good linearity. chemistry.kzresearchgate.net

The selection of the SPME fiber is critical for the efficient extraction of this compound. Given its polar nature and volatility, a fiber with a polar or bipolar coating is generally preferred.

Table 1: Commonly Used SPME Fibers and Their Characteristics

| Fiber Coating | Polarity | Typical Analytes |

| Polydimethylsiloxane (PDMS) | Nonpolar | Volatile and non-polar compounds. sigmaaldrich.compan.olsztyn.pl |

| Polyacrylate (PA) | Polar | Polar analytes. sigmaaldrich.compan.olsztyn.pl |

| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | Bipolar | Volatile polar compounds, general purpose. sigmaaldrich.compan.olsztyn.pl |

| Polydimethylsiloxane/Carboxen (PDMS/CAR) | Bipolar | Trace-level volatile compounds. sigmaaldrich.compan.olsztyn.pl |

| Divinylbenzene/Carboxen on PDMS (DVB/CAR/PDMS) | Bipolar | Wide range of analytes (C3-C20). sigmaaldrich.comsigmaaldrich.com |

Detailed Research Findings

While direct research on SPME for this compound is not abundant in the provided search results, the principles and findings from the analysis of similar compounds, such as other disinfection byproducts and volatile organohalogens, are highly relevant.

A study on the analysis of volatile organohalogen compounds demonstrated the utility of a homemade sol-gel single-walled carbon nanotube/silica composite coated SPME fiber. nih.gov This novel fiber showed high extraction efficiency for both polar and non-polar compounds and good thermal stability, making it a promising alternative to commercial fibers for compounds like this compound. nih.gov The method, coupled with GC-Flame Ionization Detection (FID), provided quantitation limits in the range of 0.25-0.7 ng/mL. nih.gov

Another study focused on the determination of organochlorine pesticides in water samples using HS-SPME with GC-MS. chemistry.kz The researchers compared four different commercial SPME fibers and optimized parameters such as extraction time and temperature. chemistry.kz Their developed method achieved detection limits ranging from 1.57 to 2.08 ng/L with good linearity. chemistry.kz These findings highlight the sensitivity and quantitative capability of HS-SPME for trace-level analysis of chlorinated compounds in water.

Furthermore, research into the analysis of volatile compounds in various matrices has established key operational parameters for HS-SPME. For example, in the analysis of acetophenone (B1666503) in air and water, optimal conditions involved a 20-minute extraction with a polydimethylsiloxane/divinylbenzene fiber, achieving low limits of detection (0.01 µg/L in water). researchgate.net The addition of salt and agitation were also found to enhance extraction efficiency. nih.govresearchgate.net

The development of SPME methods for a wide array of volatile and semi-volatile organic compounds provides a robust framework for its application to this compound analysis. mdpi.com The versatility of SPME, combined with the high sensitivity of modern GC-MS systems, makes it a powerful tool for detecting and quantifying this disinfection byproduct in environmental samples. nih.gov

Environmental Occurrence and Transformation Dynamics of Pentachloroacetone

Environmental Distribution and Monitoring Studies

Monitoring studies indicate that pentachloroacetone is introduced into the environment primarily through industrial processes and as a byproduct of water treatment. Its distribution is closely linked to these sources, leading to its detection in various environmental matrices.

This compound has been identified as a significant disinfection byproduct. Research has shown that the chlorination of soil humic substances in solution can lead to the formation of various chlorinated compounds, including this compound. nih.gov Studies have found that the yield of mutagenic compounds like this compound increases with higher concentrations of chlorine used during water treatment processes. nih.gov This suggests a potential for its presence in finished drinking water, particularly in systems that treat water with high organic content.

A primary anthropogenic source of this compound is the pulp and paper industry. ecetoc.org Effluents from pulp mills that use chlorine-based bleaching processes have been found to contain a range of chloroacetones, with tetra- and this compound being the most abundant. researchgate.net These effluents can contaminate receiving water bodies, leading to the presence of this compound in rivers and lakes. While direct measurements in seawater are not extensively documented, the formation of other halogenated compounds in chlorinated seawater suggests a potential pathway for this compound formation in marine environments affected by chlorination.

The table below summarizes the primary sources leading to the presence of this compound in aquatic environments.

Table 1: Documented Sources of this compound in Aquatic Systems| Source | Description | Relevant Findings | Citation |

|---|---|---|---|

| Water Disinfection | Byproduct of chlorinating water containing natural organic matter, such as humic acids. | Yields increase with chlorine concentration; identified as a mutagenic product. | nih.gov |

| Pulp Mill Effluents | Released from the chlorine bleaching of pulp. | Considered one of the most abundant chloroacetones in these effluents. | ecetoc.orgresearchgate.net |

Direct monitoring data for this compound in the atmosphere is limited in the available scientific literature. However, studies on analogous compounds provide some insight. For instance, significant emissions of other haloacetones, such as chloroacetone (B47974) and bromoacetone (B165879), have been detected in the air above saline lakes. researchgate.net This indicates that saline environments can be a source of halogenated acetones to the atmosphere, though this compound itself was not detected in that particular study. researchgate.net

Similarly, there is a lack of specific data on the detection of this compound in saline soils. Research on saline soils typically focuses on their inorganic salt content (salinity) and its impact on agriculture and soil structure, rather than the analysis of specific organic micropollutants. nih.govappstate.eduwikipedia.org While soil humic substances are known precursors for this compound formation during chlorination, its persistence and concentration in the soil matrix itself are not well-documented. nih.gov

Environmental Transport and Partitioning Mechanisms

The movement and partitioning of this compound in the environment are governed by its physical and chemical properties, which dictate its tendency to volatilize from water or adsorb to solids.

Adsorption to soil and sediment particles is a critical process that affects a chemical's mobility and bioavailability in the environment. escholarship.org This partitioning behavior is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgescholarship.org A high Koc value indicates that a chemical is likely to be immobile, binding strongly to the organic fraction of soil and sediment, while a low value suggests high mobility. escholarship.org

Specific, experimentally determined Koc or other adsorption coefficients for this compound were not found in the reviewed literature. The only available information is a qualitative statement suggesting it is "relatively resistant to adsorption". chemsafetypro.com The adsorption of organic chemicals is influenced by multiple factors, including the organic matter content of the soil, pH, and the chemical's own properties. ecetoc.org Given the lack of quantitative data, the mobility of this compound in soil and its potential to leach into groundwater or remain bound to sediments cannot be precisely determined.

Abiotic Transformation Pathways

This compound can be both formed and degraded through abiotic (non-biological) chemical reactions in the environment. Studies have identified it as a transformation intermediate in the degradation of other common pollutants. For example, during the oxidation of 2,4-dichlorophenol (B122985) and phenol (B47542) in the presence of chloride ions, this compound is formed as a major intermediate product. nitt.edu

Hydrolysis, the reaction with water, appears to be a significant abiotic degradation pathway for this compound. This process can be highly dependent on pH. In a patent describing the production of deuterated chloroform (B151607) from hexachloroacetone (B130050), it is noted that this compound can be formed as an intermediate and subsequently undergo hydrolysis in an alkaline environment. oasis-lmc.org This suggests that this compound is susceptible to breakdown in neutral to alkaline waters. While specific rate constants are not provided, this pathway is a key aspect of its environmental fate. oasis-lmc.orgresearchgate.net

Information on photodegradation, or breakdown by sunlight, is less clear. Some studies on related chloroacetones found that treatment with UV light combined with hydrogen peroxide had little effect, while other research on different chlorinated compounds shows that photolysis can be an important degradation route.

The table below summarizes the known abiotic transformation pathways for this compound.

Table 2: Abiotic Transformation Pathways of this compound| Pathway | Description | Conditions / Findings | Citation |

|---|---|---|---|

| Formation from Phenols | Acts as an intermediate during the transformation of phenol and 2,4-dichlorophenol. | Occurs during oxidation processes in the presence of chloride ions. | nitt.edu |

| Hydrolysis | Degradation via reaction with water. | Appears to be significant, particularly in neutral or alkaline (weakly basic) conditions. | oasis-lmc.org |

Hydrolysis Kinetics under Varying pH Conditions

The hydrolysis of an organic compound is a critical abiotic degradation pathway in aqueous environments. The rate of this reaction is frequently dependent on the pH of the water. taylorandfrancis.com For compounds like this compound, hydrolysis can proceed through neutral, acid-catalyzed, or base-catalyzed mechanisms. nih.gov

Neutral Hydrolysis : This involves the direct reaction of the compound with water molecules.

Acid-Catalyzed Hydrolysis : Under acidic conditions (low pH), the reaction rate can be accelerated by the presence of hydrogen ions (H+).

Base-Catalyzed Hydrolysis : Under alkaline conditions (high pH), hydroxide (B78521) ions (OH-) can significantly increase the rate of hydrolysis, often being the dominant pathway for chlorinated aliphatic compounds. nih.gov

kobs = kA[H+] + kN + kB[OH-]

Where kA, kN, and kB are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively. For many halogenated hydrocarbons, the base-catalyzed term (kB) is the most significant in the typical environmental pH range of 5 to 9. taylorandfrancis.comnih.gov

Table 1: Expected Influence of pH on this compound Hydrolysis Half-Life This interactive table illustrates the theoretical relationship between pH and the degradation rate of a chlorinated organic compound like this compound, based on established chemical principles. Specific values for this compound require experimental determination.

| pH Condition | Dominant Mechanism | Expected Relative Rate | Expected Half-Life |

| Acidic (pH < 5) | Acid-Catalyzed | Moderate | Moderate |

| Neutral (pH ≈ 7) | Neutral | Slow | Long |

| Alkaline (pH > 8) | Base-Catalyzed | Fast | Short |

Photodegradation Processes in Aqueous and Atmospheric Phases

Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy. wikipedia.org This process can be a significant environmental sink for pollutants in the upper layers of water bodies and in the atmosphere. copernicus.orgnih.gov Photodegradation can occur through two primary mechanisms:

Direct Photolysis : The chemical itself absorbs a photon of light, leading to an excited state that results in the cleavage of chemical bonds. For this compound, this could involve the breaking of a carbon-carbon or a carbon-chlorine bond. The rate of direct photolysis depends on the compound's absorption spectrum and its quantum yield (the efficiency of the absorbed photon in causing a chemical reaction). rsc.org

Indirect Photolysis : This process is mediated by other light-absorbing substances in the environment, known as photosensitizers. These substances, such as dissolved organic matter, nitrate (B79036), or iron complexes, absorb light and produce highly reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), or superoxide (B77818) radicals (O₂•⁻). nih.gov These reactive species then attack and degrade the pollutant. In the atmosphere, reaction with photochemically generated hydroxyl radicals is a primary degradation pathway for many organic compounds. wikipedia.org

While there is a suggestion that photolysis of this compound may be an important process in specific river environments, detailed quantitative data such as reaction rates, quantum yields, or product identification are scarce in the scientific literature gatech.edu. The effectiveness of photodegradation is influenced by factors like water clarity, depth, season, latitude, and the concentration of photosensitizing materials. medcraveonline.com

Biotic Degradation and Biodegradation Studies

The breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi, is a crucial process for the removal of pollutants from the environment. mdpi.com

Aerobic Biodegradation Pathways

Under aerobic conditions (in the presence of oxygen), microorganisms can use organic compounds as a source of carbon and energy, leading to their mineralization into carbon dioxide, water, and inorganic ions. ub.edu For chlorinated compounds like this compound, the aerobic biodegradation pathways are often initiated by enzymes called oxygenases. mdpi.com These enzymes incorporate one or two atoms of oxygen into the molecule, which can lead to dechlorination and destabilization of the compound, making it susceptible to further breakdown. ub.edu

A plausible, though not experimentally verified for this compound, aerobic pathway could involve the following steps:

Initial Attack : An oxygenase enzyme attacks the this compound molecule.

Dechlorination : The initial enzymatic reaction facilitates the removal of chlorine atoms. This is often a rate-limiting step in the degradation of highly chlorinated compounds.

Carbonyl Group Transformation : The ketone group may be reduced or otherwise transformed.

Chain Cleavage : The carbon backbone of the molecule is broken down into smaller organic acids.

Metabolism : These smaller molecules are then funneled into central metabolic pathways of the microorganism, such as the Krebs cycle, to produce energy and biomass. ub.edu

The efficiency of these pathways depends on the specific microbial strains present and environmental conditions. mdpi.com

Microbial Degradation Mechanisms in Environmental Media

Microorganisms in soil and water employ various mechanisms to degrade persistent organic pollutants. nih.gov For a compound like this compound, which is highly chlorinated, degradation may not always support microbial growth directly. In such cases, a process known as cometabolism is a key mechanism. wikipedia.org

Cometabolism is the degradation of a compound by a microorganism that yields no energy or carbon for its growth. The degradation is a fortuitous side-effect of enzymes produced to metabolize another primary substrate. wikipedia.orgfrtr.gov For example, bacteria growing on a primary substrate like methane (B114726) or toluene (B28343) produce powerful, non-specific monooxygenase enzymes that can also attack and transform this compound. frtr.gov

The key enzymatic processes involved in microbial degradation of chlorinated compounds include:

Dehalogenation : The cleavage of carbon-halogen bonds, which can be oxidative or reductive. This is a critical step in detoxifying the compound and making it more biodegradable.

Oxidation/Reduction : Enzymes like oxygenases and dehydrogenases alter the chemical structure of the pollutant. mdpi.com

Microbial communities, rather than single species, are often more effective at degrading complex pollutants through synergistic actions, where the breakdown product of one organism becomes the substrate for another. mdpi.com The rate and extent of microbial degradation in environmental media are influenced by factors such as pH, temperature, oxygen availability, nutrient levels, and the presence of other organic matter. mdpi.com

Table 2: Key Enzymes and Microbial Processes in the Degradation of Chlorinated Compounds This table outlines the general types of enzymes and metabolic strategies that microorganisms use to break down chlorinated pollutants, which are applicable to the potential biodegradation of this compound.

| Enzyme/Process | Function | Relevant Microbial Genera |

| Oxygenases | Incorporate oxygen, initiating the breakdown of the molecule. | Pseudomonas, Rhodococcus |

| Dehalogenases | Remove chlorine atoms from the organic structure. | Various bacteria and fungi |

| Hydrolases | Cleave bonds by adding water, important in breaking down intermediates. | Aspergillus, Bacillus |

| Cometabolism | Fortuitous degradation by non-specific enzymes. | Methanotrophs, Toluene-oxidizers |

Toxicological Research and Biological Impact Assessments of Pentachloroacetone

Genotoxicity and Mutagenicity Studies

In vitro Mutagenesis Assays (e.g., Salmonella Typhimurium Strains)